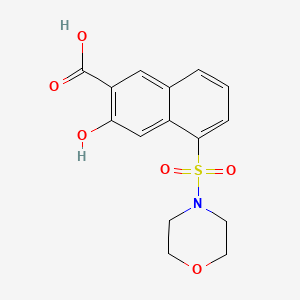
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is a complex organic compound that features multiple functional groups, including methoxy, trichloro, thioureido, and benzamide. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.
Formation of the thioureido group: This can be done by reacting the intermediate with an isothiocyanate derivative of toluene.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with considerations for yield optimization, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Quinones.
Reduction products: Dichloro or monochloro derivatives.
Substitution products: Thioureido derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug development: Investigated for its potential therapeutic properties.
Medicine
Pharmacological studies: Studied for its effects on various biological pathways.
Diagnostic agents: Potential use in imaging and diagnostic applications.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trichloro and thioureido groups may play a crucial role in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the trichloro and thioureido groups.
N-(2,2,2-Trichloroethyl)benzamide: Lacks the methoxy and thioureido groups.
N-(3-O-Tolyl-thioureido)benzamide: Lacks the trichloro and methoxy groups.
Uniqueness
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.
Eigenschaften
Molekularformel |
C19H20Cl3N3O3S |
|---|---|
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-11-6-4-5-7-13(11)23-18(29)25-17(19(20,21)22)24-16(26)12-8-9-14(27-2)15(10-12)28-3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,29) |
InChI-Schlüssel |
NWYBPDDIGNIIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)


![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)
![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)

![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
